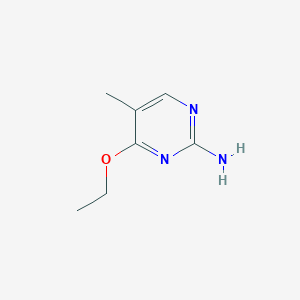

4-Ethoxy-5-methylpyrimidin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

248928-03-2 |

|---|---|

Molecular Formula |

C7H11N3O |

Molecular Weight |

153.18 g/mol |

IUPAC Name |

4-ethoxy-5-methylpyrimidin-2-amine |

InChI |

InChI=1S/C7H11N3O/c1-3-11-6-5(2)4-9-7(8)10-6/h4H,3H2,1-2H3,(H2,8,9,10) |

InChI Key |

HBEGHMOAWNXRPC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC(=NC=C1C)N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 4 Ethoxy 5 Methylpyrimidin 2 Amine Derivatives

Electrophilic and Nucleophilic Substitution Mechanisms on the Pyrimidine (B1678525) Core

The pyrimidine ring is inherently electron-deficient compared to benzene, which generally makes electrophilic substitution reactions challenging. However, the presence of three electron-donating groups (amino, ethoxy, and methyl) on the 4-ethoxy-5-methylpyrimidin-2-amine ring system significantly increases its electron density, thereby activating it towards electrophilic attack.

Electrophilic Substitution: The activating groups enhance the nucleophilicity of the pyrimidine ring. The C-5 position is already substituted with a methyl group, and the C-2 and C-4 positions bear the amino and ethoxy groups, respectively. The only remaining unsubstituted carbon, C-6, is ortho and para to the activating nitrogen atoms of the ring and is flanked by the C-5 methyl and N-1, making it the most probable site for electrophilic substitution. Reactions such as halogenation, nitration, and sulfonation, which are difficult on the parent pyrimidine, can occur on this activated ring system under controlled conditions.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic substitution on the pyrimidine ring typically requires a good leaving group, such as a halogen or an alkoxy group, at the 2, 4, or 6 positions. In the parent compound, this compound, there are no labile leaving groups. However, the ethoxy group at the C-4 position can be displaced by strong nucleophiles under certain reaction conditions. Studies on analogous 6-alkoxy-4-chloro-5-nitropyrimidines have shown that while a chlorine atom is substituted preferentially, the alkoxy group can also undergo nucleophilic substitution by amines in the same reaction vessel. This suggests that the ethoxy group in this compound derivatives could serve as a leaving group, particularly if the ring is further activated by electron-withdrawing groups or under forcing conditions.

| Substitution Type | Position | Influencing Factors | Probable Outcome |

| Electrophilic | C-6 | Activation by 2-NH2, 4-OEt, 5-Me groups | Halogenation, Nitration at C-6 |

| Nucleophilic | C-4 | Ethoxy group as a potential leaving group | Substitution of OEt by strong nucleophiles |

Derivatization Strategies of the Amino Group (e.g., N-alkylation, N-acylation)

The exocyclic amino group at the C-2 position is a key site for derivatization, allowing for the introduction of a wide variety of functional groups through standard amine chemistry.

N-Alkylation: The primary amino group can be readily alkylated to form secondary or tertiary amines. A common and efficient method involves direct mono-N-alkylation using a range of alkyl halides (e.g., alkyl iodides, bromides) in the presence of a non-nucleophilic base like cesium carbonate (Cs2CO3) jchr.org. This method is highly chemoselective, preventing over-alkylation and preserving other functional groups on the molecule jchr.org. The reaction proceeds via nucleophilic attack of the amino group on the alkyl halide.

N-Acylation: N-acylation is another fundamental transformation of the 2-amino group, leading to the formation of amides. This is typically achieved by reacting the aminopyrimidine with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine (B92270), triethylamine) to neutralize the acid byproduct. This reaction provides a route to introduce carbonyl-containing moieties, which can serve as handles for further functionalization or as key structural elements in biologically active molecules.

| Derivatization | Reagents | Product |

| N-Alkylation | Alkyl Halide, Cs2CO3 | Secondary/Tertiary Amine |

| N-Acylation | Acyl Chloride/Anhydride, Base | Amide |

Chemical Modifications and Functionalization of the Ethoxy and Methyl Substituents

Beyond the core and the amino group, the ethoxy and methyl substituents offer additional opportunities for chemical modification.

Ethoxy Group Modification: The C-4 ethoxy group can be chemically transformed. One primary reaction is ether cleavage to yield the corresponding 4-hydroxypyrimidine (B43898) derivative. This can be accomplished using strong protic acids like HBr or Lewis acids such as boron tribromide (BBr3). The resulting hydroxyl group exists in tautomeric equilibrium with its keto form, pyrimidin-4-one. As mentioned in section 3.1, the ethoxy group can also be displaced via nucleophilic aromatic substitution by other nucleophiles, such as amines or alkoxides, to generate new C-4 substituted pyrimidines.

Methyl Group Functionalization: The C-5 methyl group, while generally stable, can be functionalized through several strategies.

Oxidation: The methyl group can be oxidized to introduce oxygen-containing functionalities. Studies on related pyrimidines like 5-methylcytosine (B146107) show that the methyl group can be stepwise oxidized to a hydroxymethyl (-CH2OH) and then to a formyl (-CHO) group researchgate.netrsc.org. This is often achieved using specific oxidizing agents or through enzymatic or biomimetic catalytic systems researchgate.net.

Radical Halogenation: Free radical halogenation, for instance using N-bromosuccinimide (NBS) with a radical initiator, can convert the methyl group into a halomethyl group (e.g., -CH2Br) youtube.com. This brominated intermediate is a versatile synthetic handle for introducing various nucleophiles.

Photoredox Catalysis: Modern synthetic methods, such as organic photoredox catalysis, have been shown to selectively functionalize the C(sp³)–H bonds of the methyl group on 5-methylcytosine, enabling the installation of labels like pyridine nih.gov. This approach could be applicable to functionalize the C-5 methyl group of this compound.

| Substituent | Modification Type | Reagents | Product |

| 4-Ethoxy | Ether Cleavage | HBr or BBr3 | 4-Hydroxypyrimidine |

| 4-Ethoxy | Nucleophilic Substitution | Strong Nucleophile (e.g., R-NH2) | 4-Substituted Pyrimidine |

| 5-Methyl | Oxidation | Oxidizing Agents | 5-Hydroxymethyl/5-Formyl Pyrimidine |

| 5-Methyl | Radical Halogenation | NBS, Radical Initiator | 5-(Bromomethyl)pyrimidine |

Ring-Modifying Reactions and Annulation Pathways Leading to Fused Heterocycles

2-Aminopyrimidines are exceptionally valuable building blocks for constructing fused heterocyclic systems, which are prominent scaffolds in medicinal chemistry nih.goviaea.org. The 2-amino group and the adjacent ring nitrogen (N-1) can act as a binucleophilic system to react with 1,3-dielectrophiles, leading to the formation of a new six-membered ring fused to the pyrimidine core.

A common annulation strategy involves the condensation of the 2-aminopyrimidine (B69317) with α,β-unsaturated carbonyl compounds or their equivalents. For example, reaction with a β-ketoester can lead to the formation of a fused pyridopyrimidine ring system. Similarly, reaction with diethyl malonate derivatives can yield pyrimido[1,2-a]pyrimidine-diones. These cyclocondensation reactions often proceed through an initial Michael addition or condensation followed by an intramolecular cyclization and dehydration or elimination. Such strategies allow for the creation of diverse and complex polycyclic aromatic systems from the relatively simple this compound starting material jchr.orgnih.gov.

| Reactant | Fused System | Description |

| β-Ketoester | Pyridopyrimidine | Condensation leads to a fused six-membered pyridone ring. |

| Diethyl Malonate | Pyrimido[1,2-a]pyrimidine | Reaction forms a fused pyrimidine ring with carbonyl groups. |

| 1,3-Diketone | Pyridopyrimidine | Cyclocondensation yields a fused pyridine ring. |

Advanced Spectroscopic and Crystallographic Characterization of 4 Ethoxy 5 Methylpyrimidin 2 Amine and Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For pyrimidine (B1678525) derivatives, NMR is essential for confirming substitution patterns and understanding conformational dynamics. hmdb.casdsu.edu

The ¹H NMR spectrum of 4-Ethoxy-5-methylpyrimidin-2-amine is predicted to show distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the electronic effects of the pyrimidine ring and its substituents. libretexts.org

Pyrimidine Ring Proton (H6): A single aromatic proton at the C6 position is expected to appear as a singlet, typically in the downfield region (δ 8.0-8.5 ppm), due to the deshielding effect of the heterocyclic ring.

Ethoxy Group Protons (-OCH₂CH₃): This group should produce two signals: a quartet corresponding to the methylene (B1212753) protons (-OCH₂) and a triplet for the methyl protons (-CH₃). The quartet would likely appear around δ 4.3-4.5 ppm, coupled to the methyl triplet which would be found further upfield around δ 1.3-1.5 ppm.

Methyl Group Proton (C5-CH₃): The methyl group attached to the C5 position of the pyrimidine ring is expected to produce a singlet around δ 2.1-2.3 ppm.

Amine Protons (-NH₂): The two protons of the primary amine group at the C2 position would typically appear as a broad singlet. Its chemical shift is variable (often δ 5.0-6.0 ppm) and can be affected by solvent, concentration, and temperature. The signal may also disappear upon exchange with D₂O. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H6 | 8.0 - 8.5 | Singlet (s) | N/A |

| -NH₂ | 5.0 - 6.0 | Broad Singlet (br s) | N/A |

| -OCH₂CH₃ | 4.3 - 4.5 | Quartet (q) | ~7.0 |

| C5-CH₃ | 2.1 - 2.3 | Singlet (s) | N/A |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, seven distinct carbon signals are expected. The chemical shifts are highly dependent on the electronic environment and the nature of the substituents. oregonstate.eduwisc.edu Quaternary carbons, those without attached protons, are typically weaker in intensity. oregonstate.edu

Pyrimidine Ring Carbons: The carbons of the pyrimidine ring are expected to resonate at the downfield end of the spectrum. C2, C4, and C6 are generally found at lower field due to their attachment to nitrogen atoms. The predicted shifts would be approximately: C2 (~163 ppm), C4 (~168 ppm), C6 (~150 ppm), and C5 (~115 ppm).

Ethoxy Group Carbons (-OCH₂CH₃): The methylene carbon (-OCH₂) is expected around δ 60-65 ppm, while the methyl carbon (-CH₃) would be significantly more shielded, appearing around δ 14-16 ppm.

Methyl Carbon (C5-CH₃): The carbon of the methyl group at C5 is predicted to be in the upfield region, around δ 12-15 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~163 |

| C4 | ~168 |

| C5 | ~115 |

| C6 | ~150 |

| -OCH₂CH₃ | ~62 |

| C5-CH₃ | ~13 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's constitution. youtube.comepfl.ch

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For this compound, the most prominent cross-peak would be between the methylene quartet and the methyl triplet of the ethoxy group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.eduepfl.ch It would allow for the direct assignment of each protonated carbon in the ¹³C spectrum based on the already assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range (typically 2-3 bonds) ¹H-¹³C correlations, which helps piece together the molecular skeleton and place substituents correctly. sdsu.eduepfl.ch Key correlations would include:

The C5-methyl protons showing correlation to C4, C5, and C6.

The H6 proton showing correlation to C2, C4, and C5.

The ethoxy methylene protons showing correlation to C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity between protons, which is essential for determining stereochemistry and conformation. A NOESY spectrum could show correlations between the C5-methyl protons and the H6 proton, as well as with the protons of the ethoxy group, providing information about the preferred orientation of the ethoxy substituent relative to the pyrimidine ring.

Table 3: Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Protons | Correlating Carbons / Protons | Information Gained |

|---|---|---|---|

| COSY | -OCH₂ CH₃ | -OCH₂CH₃ | Connectivity of the ethoxy group. |

| HSQC | All protons | Directly attached carbons | Assigns all protonated carbons. |

| HMBC | C5-CH₃ | C4, C5, C6 | Confirms position of the methyl group. |

| HMBC | -OCH₂ CH₃ | C4 | Confirms position of the ethoxy group. |

| NOESY | C5-CH₃ | H6, -OCH₂ CH₃ | Spatial proximity and conformation. |

X-ray Diffraction (XRD) and Single-Crystal X-ray Crystallography

While specific crystallographic data for this compound is not publicly available, analysis of analogous structures provides a strong basis for predicting its solid-state characteristics. acs.orgresearchgate.netnih.gov X-ray crystallography provides definitive proof of molecular structure, including bond lengths, bond angles, and torsional angles, as well as how molecules pack together in a crystal lattice. nih.gov

The crystal packing of aminopyrimidine derivatives is typically dominated by a network of intermolecular hydrogen bonds. nih.govresearchgate.net The 2-amino group is a potent hydrogen bond donor, while the ring nitrogen atoms (N1 and N3) are effective hydrogen bond acceptors.

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places), HRMS allows for the calculation of a molecular formula, distinguishing between compounds that may have the same nominal mass.

For this compound, the expected molecular formula is C₇H₁₁N₃O. The theoretical exact mass of its protonated form, [M+H]⁺, can be calculated by summing the precise masses of the most abundant isotopes of its constituent atoms (¹H, ¹²C, ¹⁴N, and ¹⁶O). This calculation provides a benchmark against which experimental data would be compared. In a typical HRMS experiment, a measured mass within a narrow tolerance window (e.g., ±5 ppm) of the calculated mass is considered definitive confirmation of the molecular formula.

While specific experimental HRMS data for this compound is not available in the reviewed literature, the technique's power has been demonstrated for a vast array of related pharmaceutical and heterocyclic compounds. The analysis would confirm the presence of one oxygen and three nitrogen atoms, a key structural feature of this pyrimidine derivative.

Vibrational Spectroscopy (Infrared and Raman) for Characteristic Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the molecular vibrations of a compound, providing a detailed fingerprint of its functional groups. The analysis of this compound's vibrational spectra would reveal characteristic bands corresponding to its primary amine, ethoxy, methyl, and pyrimidine ring moieties.

The interpretation of its expected spectrum is guided by data from close analogs such as 4-Amino-5-methoxymethyl-2-methylpyrimidine and 2-amino-4-chloro-6-methoxypyrimidine , along with established group frequency correlations. nih.govresearchgate.netspectroscopyonline.com

N-H Vibrations : The primary amine group (-NH₂) is expected to show two distinct N-H stretching bands in the 3500-3200 cm⁻¹ region. spectroscopyonline.com The asymmetric stretch typically appears at a higher wavenumber than the symmetric stretch. Additionally, a characteristic N-H scissoring (bending) vibration is anticipated in the 1650-1580 cm⁻¹ range. spectroscopyonline.com

C-H Vibrations : Aliphatic C-H stretching vibrations from the methyl (-CH₃) and ethoxy (-OCH₂CH₃) groups are expected between 3000 and 2850 cm⁻¹.

Pyrimidine Ring Vibrations : The pyrimidine core gives rise to a series of complex ring stretching vibrations (C=C, C=N, C-N) typically found in the 1600-1400 cm⁻¹ region. These bands are often sharp and intense.

C-O Stretching : The C-O-C ether linkage of the ethoxy group is expected to produce a strong, characteristic stretching band, typically in the 1260-1000 cm⁻¹ range.

The following table summarizes the expected key vibrational frequencies for this compound based on the analysis of its structural components and known data from analogs. nih.govresearchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Conjugation Analysis

Electronic spectroscopy provides critical information about the conjugated π-system and electronic transitions within a molecule. UV-Visible (UV-Vis) spectroscopy measures the absorption of light corresponding to the promotion of electrons to higher energy orbitals, while fluorescence spectroscopy measures the emission of light as electrons return to the ground state.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic pyrimidine ring. The presence of substituents—the electron-donating amino (-NH₂) and ethoxy (-OC₂H₅) groups, and the methyl (-CH₃) group—are expected to act as auxochromes, causing a bathochromic (red) shift in the absorption maxima compared to the unsubstituted pyrimidine core.

Based on data from analogs like 2-amino-4-methylpyrimidine , which exhibits absorption maxima around 230 nm and 290 nm in solution, similar absorption bands can be predicted for the target compound. nist.gov The electron-donating ethoxy group at position 4, in conjugation with the pyrimidine ring, would likely enhance the intensity and shift the main absorption bands to longer wavelengths.

Furthermore, many aminopyrimidine derivatives are known to be fluorescent. researchgate.netmdpi.com The presence of the electron-donating amino group in conjugation with the pyrimidine ring often creates a system capable of significant fluorescence emission. While specific experimental fluorescence data for this compound is not documented in the searched literature, it is reasonable to predict that the molecule would exhibit fluorescence. The emission wavelength and quantum yield would be sensitive to solvent polarity and pH. Studies on structurally related 2-aminopyridine (B139424) derivatives have shown that they can exhibit solid-state fluorescence in the blue region of the spectrum (400-460 nm), a property that could potentially be shared by the title compound. researchgate.net

Computational and Theoretical Chemistry Studies of 4 Ethoxy 5 Methylpyrimidin 2 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is used to determine a molecule's ground-state electronic energy and density, from which numerous other properties can be derived.

The first step in most computational studies is to find the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation on the potential energy surface. For pyrimidine (B1678525) derivatives, methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set such as 6-311++G(d,p) are commonly employed to achieve reliable geometries. mdpi.com The optimized structure provides critical data on bond lengths and angles, which are fundamental to understanding the molecule's steric and electronic properties.

Table 1: Predicted Structural Parameters for a Pyrimidine Ring System Note: This table presents typical or expected bond lengths and angles for a substituted pyrimidine ring system based on data from analogous compounds, as specific experimental or calculated data for 4-Ethoxy-5-methylpyrimidin-2-amine is not available in the cited literature. Actual values will vary.

| Parameter | Atom 1 | Atom 2 | Predicted Value |

| Bond Length | N(1) | C(2) | ~1.34 Å |

| Bond Length | C(2) | N(3) | ~1.34 Å |

| Bond Length | N(3) | C(4) | ~1.33 Å |

| Bond Length | C(4) | C(5) | ~1.43 Å |

| Bond Length | C(5) | C(6) | ~1.39 Å |

| Bond Length | C(6) | N(1) | ~1.33 Å |

| Bond Length | C(2) | N(Amine) | ~1.36 Å |

| Bond Length | C(4) | O(Ethoxy) | ~1.35 Å |

| Bond Angle | C(6) | N(1) | C(2) |

| Bond Angle | N(1) | C(2) | N(3) |

| Bond Angle | C(2) | N(3) | C(4) |

| Bond Angle | N(3) | C(4) | C(5) |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. malayajournal.org

The energy of the HOMO is related to the molecule's ionization potential and indicates its nucleophilicity. The energy of the LUMO is related to the electron affinity and points to its electrophilicity. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. malayajournal.org For a molecule like this compound, the HOMO is expected to have significant contributions from the amino group and the pyrimidine ring nitrogens, while the LUMO would be distributed primarily across the pyrimidine ring's π-system.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Pyrimidine Analog Note: The following data is for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, calculated at the B3LYP/6-31G(d,p) level, and serves as an example of FMO analysis. malayajournal.org

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.2822 | Electron donor capability |

| LUMO | -1.2715 | Electron acceptor capability |

| Energy Gap (ΔE) | 4.0106 | Indicator of chemical stability |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. malayajournal.org The map uses a color scale where red typically indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas with intermediate potential.

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the ethoxy group, due to the high electronegativity and lone pairs of electrons. These are the primary sites for protonation and interaction with electrophiles.

Positive Potential (Blue): Located around the hydrogen atoms of the amine group and the methyl/ethyl groups, making them potential sites for interaction with nucleophiles.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity and stability based on conceptual DFT. mdpi.com

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Global Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated as η = (E_LUMO - E_HOMO) / 2. A harder molecule has a larger energy gap and is less reactive.

Global Softness (S): The reciprocal of global hardness (S = 1/η). A softer molecule is more polarizable and more reactive.

Electrophilicity Index (ω): Measures the ability of a species to accept electrons. It is defined as ω = μ² / (2η). researchgate.net

These descriptors provide a quantitative basis for comparing the reactivity of different molecules.

Ab Initio and Semi-Empirical Methods for Advanced Electronic Property Evaluation

Beyond DFT, other computational methods are available for evaluating electronic properties. libretexts.org

Ab Initio Methods: These "first-principles" methods solve the Schrödinger equation without using experimental data for parameterization. libretexts.org Examples include Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2). mdpi.com While often more computationally demanding than DFT, they can provide highly accurate results and are valuable for benchmarking other methods. libretexts.org

Semi-Empirical Methods: These methods use a simplified form of the Hamiltonian and incorporate parameters derived from experimental data to speed up calculations. libretexts.org While less accurate than ab initio or DFT methods, they are much faster and can be applied to very large molecular systems where other methods would be computationally prohibitive.

Both ab initio and semi-empirical calculations can be used to determine molecular properties like electronic transition energies, dipole moments, and polarizability, offering a comprehensive view of the molecule's electronic behavior. mdpi.comlibretexts.org

Computational Studies on Electron Impact Ionization of Pyrimidine Analogs

Electron impact (EI) ionization is a common technique used in mass spectrometry to generate ions for analysis. Computational chemistry can model this process to predict the ionization cross-sections and fragmentation patterns of molecules. aps.org By calculating the energies of the parent molecule and its various possible fragment ions, a theoretical mass spectrum can be constructed.

For pyrimidine analogs, computational studies can help elucidate how the molecule breaks apart upon ionization. This involves identifying the most likely bonds to cleave and the most stable resulting fragments. Such studies are crucial for interpreting experimental mass spectra and understanding the intrinsic stability of different parts of the molecule under high-energy conditions. While specific EI computational studies on this compound are not detailed in the searched literature, the principles derived from studies on other pyrimidines would be applicable.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. nih.govmdpi.com For a flexible molecule like this compound, MD simulations provide crucial insights into its conformational landscape, revealing the various shapes the molecule can adopt and the energetic favorability of each state. nih.gov The complexity of the free energy landscape often requires advanced simulation strategies to ensure a thorough exploration of the possible conformations. nih.gov

The conformational flexibility of this compound primarily arises from the rotation around the single bonds associated with the ethoxy group and the orientation of the amine group. MD simulations can map these dynamic motions, which are essential for understanding how the molecule might interact with biological targets or self-assemble in a condensed phase. The simulation tracks the trajectory of each atom based on a chosen force field, which defines the potential energy of the system. By analyzing these trajectories, researchers can identify the most stable, low-energy conformations and the transition pathways between them. mdpi.com

The improvement of computational hardware and algorithms allows for simulations to run for longer timescales, approaching biologically relevant periods and providing a more accurate representation of a molecule's dynamic behavior in different environments, such as in a solvent. nih.govmdpi.com This analysis shifts the paradigm from studying single, static structures to understanding the properties of a conformational ensemble, which better reflects the reality of molecular behavior. nih.gov

Key parameters analyzed during an MD simulation of this compound would include the dihedral angles that define the orientation of the ethoxy and methyl substituents relative to the pyrimidine ring.

Table 1: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Atoms Involved | Description |

| τ1 | C(3)-C(4)-O-C(ethyl) | Defines the orientation of the ethoxy group relative to the pyrimidine ring. |

| τ2 | C(4)-O-C(ethyl)-C(methyl) | Describes the rotation of the terminal methyl group of the ethoxy chain. |

| τ3 | N(1)-C(2)-N(amine)-H | Characterizes the orientation of the amine group protons. |

| τ4 | C(4)-C(5)-C(methyl)-H | Defines the rotation of the methyl group at the 5-position. |

By plotting the potential energy as a function of these dihedral angles, a Ramachandran-like plot for small molecules can be generated, illustrating the allowed and disallowed conformational regions. This exploration is fundamental for subsequent studies, such as molecular docking, as it helps identify the most likely conformation for binding. researchgate.net

In Silico Approaches for Structure-Activity Relationship (SAR) Investigations

In silico methods, particularly molecular docking, are indispensable tools in modern drug discovery and materials science for investigating Structure-Activity Relationships (SAR). rsc.orgnih.gov These computational techniques predict the preferred orientation and interaction of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or other target). nih.gov The goal is to understand the structural basis of the interaction without focusing on a specific biological outcome.

Molecular docking simulations place the flexible ligand into the binding site of a rigid or flexible target structure. academie-sciences.fr An algorithm then samples a large number of possible conformations and orientations of the ligand within the site, and a scoring function is used to estimate the binding affinity for each pose. The results help to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the complex. nih.govnih.gov

For this compound, a docking study would reveal how its functional groups contribute to binding.

The 2-amino group can act as a hydrogen bond donor.

The pyrimidine ring nitrogens can act as hydrogen bond acceptors.

The ethoxy group can form hydrophobic and van der Waals interactions.

The methyl group can also participate in hydrophobic interactions.

Theoretical studies on other pyrimidine derivatives have successfully used molecular docking to elucidate binding modes. rsc.orgnih.gov For instance, docking analyses have shown that substituents on the pyrimidine ring can form crucial hydrogen and hydrophobic bonds with key residues in a protein's active site. rsc.org These theoretical results provide a deep understanding of the interaction mechanism and can guide the design of new molecules with enhanced affinity or specificity. nih.gov

Table 2: Potential Intermolecular Interactions of this compound in a Hypothetical Binding Site

| Functional Group | Potential Interaction Type | Role of the Group |

| 2-Amine (-NH₂) | Hydrogen Bond | Donor |

| Pyrimidine Ring Nitrogens | Hydrogen Bond | Acceptor |

| Pyrimidine Ring | π-π Stacking / π-Cation | Aromatic Interaction |

| Ethoxy Group (-OCH₂CH₃) | Hydrophobic / van der Waals | Non-polar Interaction |

| 5-Methyl Group (-CH₃) | Hydrophobic / van der Waals | Non-polar Interaction |

By systematically modifying the functional groups of the parent molecule in silico and re-evaluating the docking scores and interactions, a comprehensive SAR profile can be developed. This approach, often combined with quantitative structure-activity relationship (QSAR) models, accelerates the optimization process by prioritizing the synthesis of compounds with the most promising computational profiles. rsc.orgnih.gov

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates that of the pro-crystal, it provides a unique and insightful way to understand crystal packing. nih.gov

The Hirshfeld surface is typically mapped with properties like dnorm, which highlights intermolecular contacts shorter than the van der Waals radii, providing a clear picture of the most significant interactions. nih.gov Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, while blue regions represent weaker or longer contacts. mdpi.com

For this compound, a Hirshfeld analysis would likely reveal a rich network of intermolecular interactions. Based on studies of structurally similar compounds like 2-amino-4-methoxy-6-methylpyrimidinium 4-chlorobenzoate, the primary interactions would involve hydrogen bonds from the amino group and various contacts involving the ethoxy and methyl groups. nih.gov

Table 3: Predicted Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound (based on analogous structures)

| Contact Type | Predicted Contribution (%) | Description |

| H···H | ~40-45% | Represents the most abundant, though weaker, van der Waals contacts. nih.gov |

| O···H / H···O | ~15-20% | Significant contribution from hydrogen bonds involving the ethoxy oxygen and ring nitrogens as acceptors. nih.govnih.gov |

| N···H / H···N | ~5-10% | Primarily due to hydrogen bonds formed by the 2-amino group acting as a donor. nih.govnih.gov |

| C···H / H···C | ~5-10% | C-H···π interactions and other weak contacts involving the pyrimidine ring and alkyl groups. nih.govnih.gov |

| C···C | ~3-7% | Indicates potential π-π stacking interactions between pyrimidine rings. nih.gov |

| C···N / N···C | ~2-4% | Contacts involving the carbon and nitrogen atoms of the pyrimidine rings of adjacent molecules. nih.gov |

The fingerprint plot for N···H contacts would show characteristic sharp "spikes," indicative of strong N-H···N or N-H···O hydrogen bonds, which often dictate the supramolecular assembly in the crystal. nih.gov Similarly, π-π stacking interactions between pyrimidine rings would be visualized as specific patterns in the shape index and C···C contact regions of the fingerprint plot. mdpi.com This detailed quantification provides a comprehensive understanding of the forces governing the solid-state structure of the compound.

Supramolecular Chemistry and Intermolecular Interactions Involving 4 Ethoxy 5 Methylpyrimidin 2 Amine

Characterization of Hydrogen Bonding Networks in Diverse Media

Hydrogen bonding is a predominant force in the structural chemistry of aminopyrimidines, directing their assembly in the solid state. The 2-aminopyrimidine (B69317) core of 4-Ethoxy-5-methylpyrimidin-2-amine contains both hydrogen bond donors (the -NH₂ group) and acceptors (the ring nitrogen atoms). This dual functionality allows for the formation of robust and predictable hydrogen-bonding patterns, often leading to extended networks.

Studies on analogous compounds provide significant insight into the likely hydrogen-bonding behavior. For instance, silylated 2-aminopyrimidines consistently form intermolecular N–H···N hydrogen bridges between the amino group and a non-coordinating pyrimidine (B1678525) ring nitrogen atom. acs.org This interaction is a constant and predictable contributor to their solid-state structures. acs.org

The specific hydrogen bond parameters observed in related pyrimidine structures are summarized in the table below, illustrating the typical distances and angles for these interactions.

| Compound | Hydrogen Bond Type | Donor-Acceptor Distance (Å) | H-Acceptor Distance (Å) | Donor-H-Acceptor Angle (°) | Resulting Motif |

| 2-amino-4-methoxy-6-methylpyrimidine | N—H···N | 3.136 (2) | 2.26 | 175 | Chain of fused R²₂(8) rings |

| 2-amino-4-methoxy-6-methylpyrimidine | N—H···N | 3.212 (2) | 2.34 | 172 | Chain of fused R²₂(8) rings |

| 4-Amino-2,6-dimethoxypyrimidine (B1265686) | N—H···N | 2.999 (2) | 2.12 | 175 | Sheets with R²₂(8) rings |

| 4-Amino-2,6-dimethoxypyrimidine | N—H···O | 3.169 (2) | 2.29 | 173 | Sheets with R⁶₆(28) rings |

Analysis of Pi-Stacking, Halogen Bonding, and Other Non-Covalent Interactions

Beyond hydrogen bonding, other non-covalent forces play a crucial role in the supramolecular assembly of this compound, including π-stacking and halogen bonding.

Pi-Stacking Interactions: The aromatic pyrimidine ring is capable of engaging in π–π stacking interactions. These interactions, while weaker than hydrogen bonds, are vital for organizing molecules into higher-dimensional structures. In crystal structures of related aminopyrimidines, π–π stacking is frequently observed to link one-dimensional hydrogen-bonded chains into two-dimensional sheets. For example, in 2-amino-4-methoxy-6-methylpyrimidine, aromatic π–π stacking interactions link the chains of fused R²₂(8) rings into layers. nih.gov Similarly, the sheets formed by 4-amino-2,6-dimethoxypyrimidine are reinforced by π–π stacking. mdpi.com These interactions typically occur in a displaced or parallel-offset arrangement, with interplanar distances around 3.2 to 3.6 Å, which maximizes attractive dispersion forces while minimizing steric repulsion. nih.gov

Halogen Bonding: Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. nih.gov The pyrimidine ring nitrogens and the exocyclic amino group in this compound can both act as potent halogen bond acceptors. Studies on activated pyrimidines have shown they can function as ditopic halogen-bond acceptors, forming 1:1 cocrystals with diiodotetrafluorobenzenes. nih.gov The amine group has also proven to be a reliable halogen bond acceptor, capable of forming strong I···N halogen bonds that can even compete with and override N–H···N hydrogen bond formation in certain contexts. mdpi.commdpi.com The strength and directionality of halogen bonds make them a powerful tool in crystal engineering, allowing for the programmed assembly of supramolecular structures. mdpi.com

| Interaction Type | Description | Typical Distance Range (Å) | Role in Supramolecular Structure |

| π–π Stacking | Attraction between aromatic rings. | 3.2 - 3.6 (interplanar) | Links 1D chains into 2D sheets; stabilizes crystal packing. |

| Halogen Bonding | Directional interaction involving a halogen atom (e.g., I, Br) and a nucleophile (e.g., N). | Varies based on atoms (e.g., I···N ~2.8-3.0) | Directs cocrystal formation; creates specific synthons that compete with or complement hydrogen bonds. |

| C–H···N/O | Weak hydrogen bonds involving a carbon-bound hydrogen. | ~2.2 - 2.6 (H···Acceptor) | Reinforces primary bonding motifs; provides additional lattice stabilization. |

Self-Assembly Processes and Formation of Supramolecular Architectures

The combination of directional hydrogen bonds and weaker, less-directional stacking forces enables the self-assembly of this compound into well-defined supramolecular architectures. The process is hierarchical:

Primary Motif Formation: Molecules first assemble into the most stable, primary motifs, which are typically the centrosymmetric R²₂(8) dimers formed via N–H···N hydrogen bonds.

1D Propagation: These dimers then propagate, often through additional hydrogen bonds, to form one-dimensional tapes or chains. For instance, the fusion of R²₂(8) rings creates robust linear assemblies. nih.gov

2D and 3D Architectures: Finally, these 1D chains are organized into 2D sheets and 3D networks through weaker interactions like π–π stacking and C–H···X (where X = N, O) bonds. nih.govmdpi.com

This hierarchical assembly is a hallmark of pyrimidine-based systems. Research on other pyrimidine derivatives showcases the potential for forming highly complex structures. For example, pyrimido[4,5-d]pyrimidine (B13093195) nucleosides can self-assemble into intricate, flower-shaped superstructures. researchgate.net Another 2-aminopyrimidine derivative, designed as a Janus G–C nucleobase, was shown to form linear, tape-like supramolecular polymers through complementary hydrogen bonding. acs.org These examples highlight the versatility of the pyrimidine scaffold in creating diverse and complex supramolecular architectures through controlled self-assembly processes. researchgate.netacs.org

Role in Molecular Recognition and Host-Guest Chemistry

Molecular recognition is the specific binding of a guest molecule to a complementary host molecule, driven by the same non-covalent interactions that govern self-assembly. researchgate.net The well-defined arrangement of hydrogen bond donors and acceptors on this compound makes it an excellent candidate for molecular recognition events.

The 2-aminopyrimidine moiety is a well-known motif in molecular recognition. It can present a distinct pattern of hydrogen bond donors and acceptors (acceptor-donor-donor, or ADD) that is complementary to other patterns, such as that found in carboxylic acids or other heterocycles. This ability to form specific, multi-point hydrogen bonds is the basis for its potential role in host-guest chemistry. researchgate.net

While specific host-guest complexes involving this compound as either host or guest are not extensively documented, the principles of supramolecular chemistry suggest several possibilities. It could act as a guest, binding within the cavity of a larger host molecule like a cyclodextrin (B1172386) or calixarene, which could enhance its solubility or stability. Conversely, self-assembled structures of the aminopyrimidine could create cavities or channels capable of encapsulating smaller guest molecules, a phenomenon observed in urea (B33335) and other small molecules that form crystalline networks. researchgate.net The ability of pyrimidine-based monomers to form chimerical structures through molecular recognition underscores their potential for applications in creating functional chemical systems. researchgate.net

Coordination Chemistry and Metal Complexation of 4 Ethoxy 5 Methylpyrimidin 2 Amine Derivatives

Investigation of Ligand Properties and Coordination Modes of Pyrimidine (B1678525) Amines

The ligand 4-Ethoxy-5-methylpyrimidin-2-amine features several potential coordination sites: the two nitrogen atoms within the pyrimidine ring and the exocyclic amino group. The lone pair of electrons on these nitrogen atoms allows the molecule to act as a Lewis base and donate electron density to a metal center. The specific coordination mode is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands.

Generally, 2-aminopyrimidine (B69317) derivatives can coordinate to metal ions in a monodentate or bidentate fashion.

Monodentate Coordination: In this mode, the ligand binds to the metal center through only one of the nitrogen atoms. Typically, one of the ring nitrogens is the preferred coordination site due to steric and electronic factors.

Bidentate Coordination (Chelation): The ligand can also form a chelate ring by coordinating through the exocyclic amino nitrogen and one of the adjacent ring nitrogens. This mode of coordination often leads to the formation of a stable five-membered ring, which is thermodynamically favorable. Studies on similar aminopyrimidine ligands have shown that they can act as bidentate ligands, forming stable chelate complexes with transition metals. nih.govnih.gov

The ethoxy and methyl substituents on the pyrimidine ring can also influence the ligand's properties through steric hindrance and electronic effects, potentially affecting the stability and geometry of the resulting metal complexes.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely follow established procedures for other N-donor ligands. A general approach involves the reaction of the ligand with a metal salt (e.g., chloride, nitrate, or acetate (B1210297) salts of transition metals like copper, nickel, cobalt, or palladium) in a suitable solvent, such as ethanol (B145695), methanol (B129727), or acetonitrile. The reaction mixture is typically stirred and may require heating under reflux to facilitate the complex formation. nih.govmdpi.comnih.gov The resulting metal complex can then be isolated by filtration or evaporation of the solvent.

The structural characterization of these newly synthesized complexes is crucial to determine their coordination geometry and bonding features. A combination of spectroscopic and analytical techniques would be employed for this purpose.

| Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Identifies the coordination sites by observing shifts in the vibrational frequencies of the N-H and C=N bonds upon complexation. |

| UV-Visible Spectroscopy | Provides information about the electronic transitions within the complex and helps to infer the coordination geometry (e.g., octahedral, tetrahedral, or square planar). nih.govmdpi.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra can show changes in the chemical shifts of the ligand's protons and carbons upon coordination, confirming the binding to the metal. |

| Elemental Analysis | Determines the elemental composition (C, H, N) of the complex, which helps to establish its stoichiometry. mdpi.com |

| X-ray Crystallography | Provides definitive structural information, including bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the crystal lattice, confirming the coordination mode and geometry. scirp.org |

Applications in Homogeneous and Heterogeneous Catalysis (e.g., Palladium-Catalyzed Cross-Coupling Reactions)

Metal complexes of pyrimidine derivatives have shown significant promise as catalysts in various organic transformations. In particular, palladium complexes bearing N-donor ligands are widely used in cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. nih.govscispace.com These reactions are fundamental in synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

A palladium complex of this compound could potentially serve as an efficient catalyst in such reactions. The ligand's electronic and steric properties can be tuned by the substituents on the pyrimidine ring to optimize the catalytic activity. The general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. uwindsor.ca

A hypothetical application of a palladium complex of this compound in a Suzuki-Miyaura cross-coupling reaction is presented below.

| Reactants | Catalyst | Product |

| Aryl Halide + Arylboronic Acid | [Pd(this compound)₂Cl₂] | Biaryl |

The performance of the catalyst would depend on factors such as the catalyst loading, the nature of the base used, the solvent, and the reaction temperature. The development of such catalysts is an active area of research, with the potential to provide more efficient and selective methods for the synthesis of complex organic molecules.

Structure Activity Relationship Sar Methodologies for Pyrimidine Derivatives Excluding Specific Biological Activities

Rational Design Principles for SAR Studies on Pyrimidine (B1678525) Scaffolds

Rational design in the context of pyrimidine derivatives involves a targeted approach to creating new molecules based on a foundational understanding of the core scaffold. nih.govnih.gov This process moves beyond random screening, employing strategies like scaffold hybridization and structural modification of known lead compounds to develop novel agents. acs.orgresearchgate.net

The design process often begins with a "lead compound," a molecule known to have some desired activity. For instance, the development of novel 2,4,5-trisubstituted pyrimidines has been guided by modifying existing lead compounds to improve their profiles. acs.orgnih.gov One key strategy is the disruption of molecular planarity in fused bicyclic systems, such as thiophene[3,2-d]pyrimidine, which has proven to be a valuable optimization strategy. nih.gov

Another principle is scaffold-hopping, where the core structure is replaced with a different one that maintains the key three-dimensional arrangement of functional groups. This can lead to the discovery of novel chemical classes with improved properties. The pyrimidine ring itself is considered a "privileged pharmacophore" because its structure is a recurring motif in molecules with diverse biological activities, making it a frequent starting point for rational design. nih.gov

Key considerations in the rational design of pyrimidine derivatives include:

Scaffold Selection: Choosing the appropriate core, such as a simple pyrimidine or a fused system like pyrrolo[2,3-d]pyrimidine. biorxiv.org

Substituent Placement: Identifying key positions on the pyrimidine ring (e.g., C2, C4, C5) for modification.

Property Modulation: Introducing functional groups to systematically alter physicochemical properties like solubility, lipophilicity, and hydrogen bonding capacity.

Systematic Exploration of Substituent Effects and Positional Isomerism

Substituent Effects at Position C5: The C5 position of the pyrimidine ring is often a key area for modification. Studies on 2,4,5-trisubstituted pyrimidines have shown that this position is proximal to the kinase gatekeeper residue in certain biological targets, making it a sensitive site for steric and electronic changes. nih.gov A systematic exploration might involve synthesizing analogs with a range of substituents at C5. For example, in one series of pyrimidines, replacing a hydrogen at C5 with various groups led to substantial variation in activity. nih.gov

Alkyl Groups: The introduction of a methyl group at C5 was found to be optimal for achieving selectivity in one class of kinase inhibitors. nih.gov

Halogens: In another context, it was found that the catalytic site of a target poorly tolerated alkyl substituents at C5 but preferred halogens like chloro and bromo. nih.gov

Nitriles and Other Groups: The introduction of electron-donating, electron-withdrawing, and neutral substituents (e.g., methyl, cyclopropyl, methoxy, fluoro, chloro, bromo, nitrile) at this position has been shown to significantly modulate compound potency. nih.gov

Positional Isomerism and Regioselectivity: The specific placement of substituents (positional isomerism) is crucial. The reactivity of the pyrimidine ring can dictate where nucleophiles will attack, influencing synthetic strategies. For example, in the SNAr reaction of 5-substituted-2,4-dichloropyrimidines, substitution typically occurs at the more reactive C4 position. nih.gov However, altering the nucleophile, such as using a tertiary amine, can reverse this selectivity to favor the C2 position, providing access to a different set of isomers and expanding the chemical space that can be explored. nih.gov

The following table illustrates a hypothetical systematic exploration of substituents at the C5 position based on documented SAR principles.

| Base Scaffold | Position of Variation | Substituent | Observed Potency Change (Hypothetical) | Reference |

| 2-amino-4-aryl-pyrimidine | C5 | H (unsubstituted) | Baseline | nih.gov |

| 2-amino-4-aryl-pyrimidine | C5 | -CH₃ (Methyl) | Increased | nih.gov |

| 2-amino-4-aryl-pyrimidine | C5 | -Cl (Chloro) | Significantly Increased | nih.gov |

| 2-amino-4-aryl-pyrimidine | C5 | -Br (Bromo) | Increased | nih.gov |

| 2-amino-4-aryl-pyrimidine | C5 | Cyclopropyl | Decreased | nih.gov |

| 2-amino-4-aryl-pyrimidine | C5 | -OCH₃ (Methoxy) | Decreased | nih.gov |

| 2-amino-4-aryl-pyrimidine | C5 | -CN (Nitrile) | Decreased | nih.gov |

This table is a generalized representation of SAR principles and does not reflect specific activity data.

Integration of Computational Tools in SAR Analysis (e.g., QSAR Modeling, Pharmacophore Mapping)

Modern SAR studies are heavily augmented by computational chemistry, which accelerates the design-synthesis-test cycle. acs.org Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore mapping are integral to understanding and predicting the activity of pyrimidine derivatives. koreascience.kr

QSAR Modeling: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their properties. koreascience.kr For pyrimidine derivatives, 3D-QSAR models have been successfully developed. These models use statistical methods like Partial Least Squares (PLS) to correlate the 3D properties of molecules (e.g., steric and electrostatic fields) with their observed activity. researchgate.netnih.gov A statistically significant QSAR model, validated by high correlation coefficients (R²) and cross-validation coefficients (Q²), can predict the activity of newly designed compounds before they are synthesized, saving time and resources. nih.govnih.gov The visual output of these models, known as contour maps, highlights regions where certain properties (e.g., bulkiness, positive charge) are favorable or unfavorable for activity, providing direct guidance for structural modification. nih.gov

Pharmacophore Mapping: Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target. nih.govkoreascience.kr For a series of pyrimidine inhibitors, a typical pharmacophore model might consist of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov A generated pharmacophore hypothesis (e.g., AADDR: two acceptors, two donors, one aromatic ring) serves as a 3D query to screen virtual libraries for new, structurally diverse compounds that fit the model. nih.gov This ligand-based approach is particularly useful when the 3D structure of the biological target is unknown.

Molecular Docking and Dynamics: When the target structure is known, molecular docking can be used to predict how a pyrimidine derivative binds to it. nih.gov Docking simulations place the ligand into the target's active site and score the interaction, helping to rationalize observed SAR and prioritize which analogs to synthesize. koreascience.krnih.gov For example, docking studies can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that are critical for binding. Molecular dynamics (MD) simulations can then be used to confirm the stability of the predicted binding pose over time. nih.gov

These computational tools are not used in isolation but are integrated into a comprehensive workflow. A pharmacophore model might be used to generate an alignment for a 3D-QSAR study, and the most potent compounds from that analysis could then be studied via molecular docking to refine their binding mode. nih.gov This synergy between computational and experimental chemistry is crucial for the efficient development of novel pyrimidine-based compounds.

Future Research Directions and Innovations for 4 Ethoxy 5 Methylpyrimidin 2 Amine

Development of Novel and Highly Efficient Green Synthetic Pathways

Future research will heavily focus on developing synthetic routes for 4-Ethoxy-5-methylpyrimidin-2-amine that align with the principles of green chemistry. The goal is to minimize environmental impact by reducing waste, avoiding hazardous solvents, and improving energy efficiency. Traditional multi-step syntheses of substituted pyrimidines are often plagued by low yields and the use of harsh reagents.

Emerging strategies that could be applied include:

One-Pot, Multi-Component Reactions: These reactions, where multiple reactants are combined in a single vessel to form the final product, are highly efficient. A potential green approach for this compound could involve a three-component coupling reaction, for instance, using an appropriate enamine, orthoformate, and ammonium salt, catalyzed by a benign catalyst like zinc chloride. rsc.org This approach significantly reduces the need for intermediate purification steps, saving time, solvents, and energy.

Microwave and Ultrasound-Assisted Synthesis: The use of alternative energy sources like microwave irradiation or sonication can dramatically accelerate reaction times from hours to minutes. innovareacademics.in These techniques often lead to higher yields and cleaner reactions compared to conventional heating methods.

Reusable Catalysts: The development and application of recyclable catalysts, such as magnetic nanoparticle-supported catalysts, are central to green synthesis. rsc.org For pyrimidine (B1678525) synthesis, a reusable solid acid or base catalyst could facilitate the cyclization steps, simplifying product purification and reducing catalyst waste. rsc.orgresearchgate.net

Bio-catalysis: Employing enzymes as catalysts offers high selectivity under mild conditions (aqueous solvents, neutral pH, and ambient temperature), representing an ultimate goal in green chemistry.

| Methodology | Key Advantages | Potential Challenges | Relevance to this compound |

|---|---|---|---|

| Traditional Synthesis | Well-established procedures | Low atom economy, harsh reagents, significant waste | Baseline for improvement |

| Multi-Component Reactions | High atom economy, reduced steps, operational simplicity rsc.org | Optimization of reaction conditions can be complex | High potential for a streamlined, efficient synthesis |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, higher purity innovareacademics.in | Requires specialized equipment, scalability concerns | Applicable for rapid library synthesis and optimization |

| Reusable Catalysts | Reduced waste, lower cost, simplified purification rsc.org | Catalyst deactivation, initial development cost | Enhances the economic and environmental viability of synthesis |

Application of Advanced Analytical Techniques for Deeper Structural Insights

While standard analytical techniques like NMR, IR, and mass spectrometry are routinely used for characterization, future research will employ more advanced methods to gain a comprehensive understanding of the structural and electronic properties of this compound. innovareacademics.inresearchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap or FT-ICR MS can provide highly accurate mass measurements, confirming the elemental composition with extreme confidence and aiding in the identification of trace impurities or metabolites in biological studies.

Multi-dimensional NMR Spectroscopy: Advanced NMR experiments (e.g., HSQC, HMBC, NOESY) will be crucial for unambiguously assigning all proton and carbon signals and for elucidating the three-dimensional conformation of the molecule and its derivatives in solution.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state. This is invaluable for understanding packing forces and for validating computational models.

Computational Chemistry: Density Functional Theory (DFT) calculations can complement experimental data by predicting molecular geometries, electronic properties (like HOMO-LUMO gaps), and spectroscopic signatures (NMR, IR spectra), offering deep insights into the molecule's reactivity and potential interaction mechanisms. acs.org

| Technique | Information Gained | Significance for Research |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular formula determination | Unambiguous identification and impurity profiling |

| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity and spatial relationships of atoms | Correct structural assignment, conformational analysis |

| X-ray Crystallography | Exact 3D atomic arrangement in the solid state | Validation of structure, understanding of intermolecular forces |

| Density Functional Theory (DFT) | Electronic structure, reactivity indices, predicted spectra acs.org | Guiding synthetic modifications and predicting properties |

Leveraging Artificial Intelligence and Machine Learning for Predictive Modeling

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research and drug discovery. astrazeneca.commdpi.com For this compound, these computational tools can accelerate research by predicting its properties and guiding the design of new analogues.

Predictive Modeling: AI algorithms, particularly graph neural networks and deep learning models, can be trained on large chemical datasets to predict various properties of new molecules. astrazeneca.comnih.gov For this compound, ML models could predict its potential biological activity against various targets, as well as its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, without the need for initial synthesis and testing.

Quantitative Structure-Activity Relationship (QSAR): By building QSAR models for a series of analogues, researchers can identify the key structural features that influence a particular biological activity. This allows for the rational design of more potent and selective compounds.

In Silico Screening: AI can be used to virtually screen massive libraries of compounds derived from the this compound scaffold against specific biological targets, such as protein kinases or receptors. This process can identify promising candidates for synthesis and further investigation far more rapidly than traditional high-throughput screening. mit.edu

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. By using the pyrimidine scaffold as a starting point, these models could propose novel derivatives of this compound with optimized activity and safety profiles.

| AI/ML Application | Objective | Expected Outcome |

|---|---|---|

| Predictive ADMET Modeling | To forecast the pharmacokinetic and toxicity profile. nih.gov | Early identification of candidates with favorable drug-like properties. |

| QSAR Studies | To correlate molecular structure with biological activity. | Rational design of more potent and selective analogues. |

| Virtual High-Throughput Screening | To identify potential hits from large virtual libraries. | Prioritization of compounds for synthesis, saving resources. |

| Generative Models | To design novel molecules with optimized properties. | Discovery of innovative chemical entities beyond existing libraries. |

Design and Exploration of Novel Functionalized Pyrimidine Analogues for Diverse Chemical Applications

The core structure of this compound serves as an excellent starting point for creating libraries of novel compounds. Future research will focus on systematic structural modifications to explore and optimize its chemical and biological properties for a range of applications, from medicinal chemistry to materials science. google.comacs.org

Key strategies for derivatization include:

Alteration of the 4-ethoxy group: The ethoxy group can be replaced with other alkoxy groups of varying chain lengths or with different electron-donating or -withdrawing groups to fine-tune the electronic properties of the pyrimidine ring. google.com

Functionalization of the 5-methyl group: The methyl group can be halogenated or otherwise functionalized to introduce new reactive sites or to sterically influence molecular interactions.

Bioisosteric Replacement: Replacing key functional groups with bioisosteres (substituents with similar physical or chemical properties) is a common strategy in drug design to improve potency, selectivity, or metabolic stability. For example, the ethoxy group could be replaced by a trifluoromethoxy group.

These explorations, guided by structure-activity relationship (SAR) studies and computational modeling, will be essential for unlocking the full potential of the this compound scaffold. rsc.orgacs.org

| Position of Modification | Type of Modification | Potential Impact on Properties |

|---|---|---|

| 2-Amine | Acylation, Sulfonylation | Alters hydrogen bonding, solubility, and receptor interactions |

| 4-Ethoxy | Substitution with longer alkyl chains or cyclic ethers | Modulates lipophilicity and metabolic stability |

| 5-Methyl | Replacement with Halogen (e.g., -F, -Cl) | Influences electronic properties and binding affinity |

| Pyrimidine Ring | Introduction of additional substituents | Fine-tunes overall steric and electronic profile for specific targets |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.